molecular formula C16H13BrO3 B065911 (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone CAS No. 175136-42-2

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

Cat. No.: B065911
CAS No.: 175136-42-2
M. Wt: 333.18 g/mol
InChI Key: ZZAIOXCUIJOSQO-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone is a chemical compound with the CAS Registry Number 175136-42-2 and the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 g/mol . The compound features a benzodioxin ring system coupled with a p-tolyl ketone group, as represented by the SMILES notation Cc1ccc(cc1)C(=O)c1cc2OCCOc2cc1Br . This molecular architecture makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Researchers utilize this compound for exploring new chemical spaces, particularly in the development of compounds with benzodioxin scaffolds. Its specific properties and potential research applications should be verified through further laboratory investigation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIOXCUIJOSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2Br)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350410
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-42-2
Record name (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of intermediates in Friedel-Crafts reactions, while ethanol is preferred for chalcone condensations due to its ability to stabilize enolate intermediates. Catalytic systems such as pyridinium 4-toluenesulfonate (PPTS) have been employed to accelerate protection-deprotection steps, particularly when hydroxyl groups require temporary masking.

Temperature and Time

Controlled temperature gradients are essential to minimize side reactions. For bromination, maintaining temperatures below 5°C prevents di-bromination, while Friedel-Crafts acylation proceeds optimally at 25°C. Extended reaction times (>20 hours) in chalcone syntheses improve conversion rates but may necessitate trade-offs in yield due to decomposition.

Purification and Characterization

Final purification is achieved through column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization from methanol. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 333.18 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃BrO₃. Differential Scanning Calorimetry (DSC) reveals a melting point of 148–150°C, while ¹H NMR spectra exhibit diagnostic peaks for the methylphenyl group (δ 2.35 ppm, singlet) and benzodioxin protons (δ 4.25–4.30 ppm, multiplet).

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Purity
Bromination + Friedel-CraftsBr₂, AlCl₃, DCM0–25°C, 12–24 hrs70–75%>90%
Chalcone CondensationNaOH, ethanol, HClRT, 24 hrs60–70%85–90%

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at adjacent positions is mitigated by using stoichiometric bromine and low temperatures. Computational modeling (DFT calculations) predicts preferential electrophilic attack at position 7 due to electron-donating effects from the dioxane oxygen atoms.

Byproduct Formation in Acylation

Undesired ortho-acylation products are minimized by employing bulky Lewis acids like FeCl₃, which sterically hinder alternative reaction pathways .

Chemical Reactions Analysis

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. A study focused on (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. In vitro studies revealed that the compound can reduce markers of oxidative damage and improve cell viability under stress conditions .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices allows for the development of materials suitable for high-performance applications such as aerospace and automotive industries .

Nanocomposites
The compound has also been explored in the formulation of nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the resulting materials. This application is particularly relevant in electronics and energy storage devices .

Environmental Studies

Pollutant Degradation
Recent studies have investigated the use of this compound in the degradation of environmental pollutants. Its chemical structure allows it to act as a catalyst in the breakdown of hazardous organic compounds in wastewater treatment processes. Laboratory experiments have shown a significant reduction in pollutant levels when treated with this compound .

Data Summary Table

Application AreaSpecific UseResults/Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Neuroprotective effectsReduces oxidative stress markers in neuronal cells
Materials SciencePolymer synthesisImproved thermal stability and mechanical properties
Nanocomposite formulationEnhanced electrical conductivity
Environmental StudiesPollutant degradationSignificant reduction of pollutants in wastewater

Mechanism of Action

The mechanism of action for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone is not well-documented. like many compounds with similar structures, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthesis, biological activity, and physicochemical properties.

Substituent Variations on the Aryl Group
Compound Name Substituent on Aryl Group Molecular Formula Molecular Weight (g/mol) Key References
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone 4-Methylphenyl C₁₆H₁₃BrO₃ 333.18
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone 4-Chlorophenyl C₁₅H₁₀BrClO₃ 353.60
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone 2-Methoxyphenyl C₁₆H₁₃BrO₄ 349.18
(4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone 4-Bromophenyl C₁₅H₁₁BrO₃ 319.15

Key Observations :

  • Steric Effects : Substituents at the ortho position (e.g., 2-methoxy) introduce steric hindrance, which may influence binding to biological targets .
Physicochemical Properties
Property Target Compound (4-Methylphenyl) 4-Chloro Analog 2-Methoxy Analog
Boiling Point (°C) N/A 468.8 (Predicted) N/A
Density (g/cm³) N/A 1.574 (Predicted) N/A
LogP (Predicted) ~3.2* ~3.5 ~3.0
Solubility Low (lipophilic) Low Moderate (due to methoxy)

Notes:

  • The 4-methylphenyl analog is predicted to have lower LogP than the 4-chloro derivative, suggesting improved solubility.
  • Methoxy groups (e.g., 2-methoxy) may enhance water solubility via hydrogen bonding .

Biological Activity

The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone , with CAS Number 175136-42-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃BrO₃
  • Molecular Weight : 333.18 g/mol
  • Structure : The compound features a brominated benzodioxin moiety linked to a methylphenyl ketone, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-cancer properties, potential neuroprotective effects, and interactions with specific molecular targets.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : It is hypothesized that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4/6 has been shown to induce cell cycle arrest in cancer cells .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests it may also exhibit neuroprotective properties. For example:

  • Case Study : A study on related benzodioxin derivatives reported significant neuroprotection in models of oxidative stress-induced neuronal death .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Kinases : By targeting CDKs, the compound may disrupt cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, reducing oxidative stress in neuronal cells .

Data Tables

PropertyValue
CAS Number175136-42-2
Molecular FormulaC₁₆H₁₃BrO₃
Molecular Weight333.18 g/mol
Potential ApplicationsAnti-cancer, Neuroprotection

Case Studies

  • Study on CDK Inhibition : A recent study synthesized a series of benzodioxin derivatives and tested their efficacy as CDK inhibitors. Results indicated that specific modifications enhanced their potency against cancer cell lines .
  • Neuroprotective Evaluation : In vitro assays demonstrated that analogs of this compound could protect neuronal cells from apoptosis induced by oxidative stress agents like hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone, and what methodological considerations are critical?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous benzodioxin derivatives are prepared by reacting amines with sulfonyl chlorides in the presence of aqueous Na₂CO₃ as a base (e.g., sulfonamide synthesis in ). Triazine-based intermediates (as in ) may also serve as scaffolds. Key considerations include stoichiometric ratios, reaction temperature (e.g., 0–80°C), and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography, as applied to structurally similar compounds (e.g., ), resolves stereochemistry and crystal packing. Differential Scanning Calorimetry (DSC) or melting point analysis ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Answer : Critical variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • pH : Acidic or basic conditions influence protonation states (e.g., pH 7–9 for amine reactivity, as in ).
  • Surfactants/additives : Micellar systems (e.g., CTAB) may stabilize intermediates ().
  • Temperature gradients : Controlled heating (e.g., reflux at 110°C) minimizes side reactions .

Q. How should researchers address contradictions in reported biological activities or synthetic outcomes for benzodioxin derivatives?

  • Answer : Discrepancies often arise from:

  • Purity : Trace impurities in starting materials (e.g., notes stoichiometric equivalence as critical).
  • Analytical thresholds : Variability in NMR sensitivity or HRMS resolution.
  • Environmental factors : Humidity or oxygen exposure during synthesis ( highlights surfactant effects).
  • Resolution : Replicate experiments under controlled conditions and cross-validate with multiple techniques (e.g., XRD + NMR) .

Q. What methodologies are recommended for evaluating the structure-activity relationships (SAR) of this compound in biological systems?

  • Answer :

  • In vitro assays : Antibacterial testing (e.g., MIC against S. aureus or E. coli) as in .
  • Functional group modulation : Compare bromo vs. fluoro substituents (analogous to derivatives).
  • Computational docking : Preliminary molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes .

Q. What advanced computational approaches can predict the electronic or thermodynamic properties of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies, charge distribution, and reaction pathways.
  • Molecular Dynamics (MD) : Simulates solvent interactions or stability in biological membranes.
  • QSAR modeling : Links structural descriptors (e.g., LogP, PSA from ) to bioactivity .

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